molecular formula C8H13N3O3 B8315504 1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole

1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole

Cat. No.: B8315504
M. Wt: 199.21 g/mol
InChI Key: AMJKECKIWQNBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C8H13N3O3 and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

3-nitro-1-(2-propan-2-yloxyethyl)pyrazole

InChI

InChI=1S/C8H13N3O3/c1-7(2)14-6-5-10-4-3-8(9-10)11(12)13/h3-4,7H,5-6H2,1-2H3

InChI Key

AMJKECKIWQNBEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round bottom flask was placed 3-nitro-1H-pyrazole (prepared in example 3, 315 mg, 2.79 mmol) and dry N,N-dimethylformamide (5 mL). This solution was then treated with sodium hydride (95%, 80 mg, 3.35 mmol) and gas evolution occurred. It was then stirred another 15 min at 25° C. 2-(2-Iodo-ethoxy)-propane (896 mg, 4.18 mmol) was then added to the reaction mixture and the reaction was stirred at 25° C. for 6 h. The reaction was then diluted with ethyl acetate (10 mL) and washed with water (2×10 mL). The aqueous layers were then combined and extracted with ethyl acetate (2×10 mL). The organic layers were combined and washed with a saturated aqueous brine solution (10 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification on an AnaLogix Intelliflash system (12 g column, 25% ethyl acetate/hexanes to 35% ethyl acetate/hexanes) afforded 1-(2-isopropoxy-ethyl)-3-nitro-1H-pyrazole (428 mg, 77%) as a light yellow oil.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Three
Quantity
896 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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